tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or a formaldehyde equivalent.
Carbamoylation: The final step involves the introduction of the carbamate group. This can be achieved by reacting the hydroxymethylpyrrolidine intermediate with tert-butyl isocyanate under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group, such as an aldehyde or a carboxylic acid.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, alkyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its carbamate group can interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.
Industry
In materials science, tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is explored for its potential use in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a valuable component in the development of new materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,5S)-5-(aminomethyl)pyrrolidin-3-ylcarbamate
- Tert-butyl (3R,5S)-5-(methyl)pyrrolidin-3-ylcarbamate
- Tert-butyl (3R,5S)-5-(ethyl)pyrrolidin-3-ylcarbamate
Uniqueness
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
DWYPGXBZFDWCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO |
Origin of Product |
United States |
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